molecular formula C18H19ClN2OS2 B6491576 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326926-44-6

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B6491576
CAS RN: 1326926-44-6
M. Wt: 378.9 g/mol
InChI Key: HUSXASYKQCPUGF-UHFFFAOYSA-N
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Description

The compound belongs to the class of thieno[3,2-d]pyrimidin-4-ones . Thieno[3,2-d]pyrimidin-4-ones are a type of heterocyclic compounds that have been studied for their diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones involves a thiophene ring fused with a pyrimidinone ring .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidin-4-ones can vary depending on the substituents present on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4-ones can vary depending on the substituents present on the molecule .

Scientific Research Applications

Organic Semiconductors and Electronics

Thiophene derivatives, including our compound of interest, play a pivotal role in organic electronics. Their π-conjugated systems enable efficient charge transport, making them suitable for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Researchers investigate their electronic properties, stability, and performance in these applications .

Medicinal Chemistry and Drug Development

Thiophene-based compounds exhibit diverse pharmacological properties. Our compound’s structural features make it a potential candidate for drug development. Researchers explore its anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen (a 2-substituted thiophene) serves as a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituted thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic .

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. Researchers investigate their effectiveness in protecting metals from corrosion, particularly in aggressive environments .

Materials Science and Organic Photovoltaics

The unique electronic properties of thiophene-based compounds make them attractive for organic photovoltaics (solar cells). Researchers explore their use as active materials in solar cell devices, aiming for improved efficiency and stability .

Biological Activity and Bioactivity Screening

Our compound’s structure suggests potential bioactivity. Researchers conduct screenings to assess its effects on various biological targets, such as enzymes, receptors, and cellular pathways. These studies contribute to understanding its therapeutic potential .

Synthetic Methodology and Heterocyclic Chemistry

The synthesis of thiophene derivatives remains an active area of research. Investigating novel synthetic routes and developing efficient methods for constructing these heterocycles is crucial. Researchers explore cyclization reactions, such as Gewald, Paal–Knorr, and Hinsberg synthesis, to access diverse thiophene-based compounds .

Mechanism of Action

While the specific mechanism of action for your compound is not available, thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Mycobacterium tuberculosis bd oxidase .

Future Directions

Thieno[3,2-d]pyrimidin-4-ones and related compounds continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthetic methods, studying their mechanisms of action, and developing new therapeutics based on these compounds.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS2/c1-2-3-6-10-21-17(22)16-15(9-11-23-16)20-18(21)24-12-13-7-4-5-8-14(13)19/h4-5,7-9,11H,2-3,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSXASYKQCPUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

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